REACTION_CXSMILES
|
FC(F)(C)[C:3](F)(F)[C:4]([F:16])([F:15])[C:5]([F:14])([F:13])[C:6]([F:12])([F:11])[C:7]([F:10])([F:9])[OH:8]>FC(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)F>[F:15][C:4]([F:16])([CH3:3])[C:5]([F:13])([F:14])[C:6]([F:11])([F:12])[C:7]([F:10])([F:9])[OH:8]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
FC(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F
|
Name
|
dodecafluoroheptanol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(C(C(C(C(C(O)(F)F)(F)F)(F)F)(F)F)(F)F)(C)F
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
FC(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to form a clear, homogenous solution
|
Name
|
|
Type
|
product
|
Smiles
|
FC(C(C(C(O)(F)F)(F)F)(F)F)(C)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |